molecular formula C24H30N4O4 B2971054 1-[4-(diethylamino)-2-methylphenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea CAS No. 895416-72-5

1-[4-(diethylamino)-2-methylphenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2971054
CAS No.: 895416-72-5
M. Wt: 438.528
InChI Key: GMXQUITWOGBFKN-UHFFFAOYSA-N
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Description

1-[4-(diethylamino)-2-methylphenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a diethylamino group, a methylphenyl group, and a benzodioxinyl group, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(diethylamino)-2-methylphenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the diethylamino-methylphenyl and benzodioxinyl groups, followed by their coupling through urea formation. Common reagents used in these reactions include diethylamine, methylphenyl isocyanate, and benzodioxinyl derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[4-(diethylamino)-2-methylphenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[4-(diethylamino)-2-methylphenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(diethylamino)-2-methylphenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound may bind to receptors, enzymes, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(diethylamino)-2-methylphenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea: shares structural similarities with other urea derivatives and benzodioxinyl compounds.

    Diethylamino-methylphenyl derivatives: These compounds have similar diethylamino and methylphenyl groups.

    Benzodioxinyl derivatives: Compounds containing the benzodioxinyl moiety exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(diethylamino)-2-methylphenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-4-27(5-2)18-6-8-20(16(3)12-18)26-24(30)25-17-13-23(29)28(15-17)19-7-9-21-22(14-19)32-11-10-31-21/h6-9,12,14,17H,4-5,10-11,13,15H2,1-3H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXQUITWOGBFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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